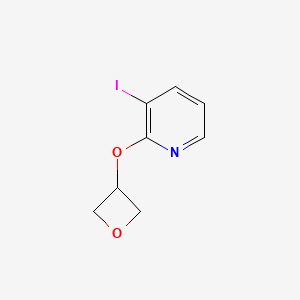

3-Iodo-2-(oxetan-3-yloxy)-pyridine

Description

3-Iodo-2-(oxetan-3-yloxy)-pyridine (CAS: 1824462-73-8) is a pyridine derivative characterized by an iodine substituent at the 3-position and an oxetane ring linked via an ether group at the 2-position. Its molecular formula is C₈H₈INO₂, with a molecular weight of 277.06 g/mol . The oxetane moiety introduces steric and electronic effects, enhancing its utility in medicinal chemistry as a bioisostere for traditional substituents like methoxy or trifluoromethyl groups. This compound is commercially available at 95% purity and is cataloged under MDL number MFCD22189907, reflecting its standardized synthesis and quality control .

Properties

IUPAC Name |

3-iodo-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCTVHXHDUTCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(oxetan-3-yloxy)-pyridine typically involves the iodination of 2-(oxetan-3-yloxy)-pyridine. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(oxetan-3-yloxy)-pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

Substitution Reactions: Products include derivatives where the iodo group is replaced by other functional groups.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

3-Iodo-2-(oxetan-3-yloxy)-pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2-(oxetan-3-yloxy)-pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the iodo group can undergo substitution or coupling reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Diversity and Electronic Effects

Iodo-Methoxy Derivatives

- 3-Iodo-2-methoxy-5-methylpyridine (CAS unspecified): Features a methoxy group at the 2-position and a methyl group at the 5-position. The methoxy group is electron-donating, increasing pyridine ring nucleophilicity compared to the oxetane ether in the target compound .

- 3-Iodo-4-methoxypyridine: Lacks the oxetane ring but shares the iodine and methoxy substituents.

Iodo-Trifluoromethyl Derivatives

- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS unspecified): Contains a trifluoromethyl group (electron-withdrawing) and an amine at the 2-position. The trifluoromethyl group enhances metabolic stability but may reduce solubility in polar solvents compared to the oxetane-containing compound .

- 3-Iodo-2-(trifluoromethyl)pyridine (CAS: C₆H₃F₃IN): Exhibits a trifluoromethyl group directly attached to the pyridine ring.

Heterocyclic-Substituted Derivatives

- 3-Iodo-2-(5-iodo-1H-pyrazol-1-yl)pyridine (CAS unspecified): Features a pyrazole ring at the 2-position instead of oxetane. The dual iodine atoms increase molecular weight (396.96 g/mol) and may influence halogen bonding in drug-receptor interactions .

- (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime : Contains a dimethoxymethyl group and an oxime functional group. The aldehyde oxime introduces hydrogen-bonding capacity, differing from the oxetane’s ether linkage .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Pyridine Derivatives

Research Findings and Implications

- Medicinal Chemistry : The oxetane moiety in 3-Iodo-2-(oxetan-3-yloxy)-pyridine is increasingly used as a bioisostere for carbonyl or ester groups, enhancing drug solubility and bioavailability compared to halogen-heavy analogs like 3-Iodo-2-(5-iodo-1H-pyrazol-1-yl)pyridine .

- Material Science : Iodo-pyridines with bulky substituents (e.g., tert-butyldimethylsilyloxy in ) are explored as ligands in catalysis, though their synthesis is more complex than the target compound’s .

Biological Activity

3-Iodo-2-(oxetan-3-yloxy)-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Iodo-2-(oxetan-3-yloxy)-pyridine is CHINO. The presence of the iodo group and the oxetane moiety contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 251.06 g/mol |

| IUPAC Name | 3-Iodo-2-(oxetan-3-yloxy)-pyridine |

| CAS Number | 132051797 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 3-Iodo-2-(oxetan-3-yloxy)-pyridine typically involves multi-step reactions, including the introduction of the iodo group and formation of the oxetane ring. Various synthetic methods have been reported, leveraging different reagents and conditions to optimize yield and purity.

The biological activity of 3-Iodo-2-(oxetan-3-yloxy)-pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Case Studies

- Anti-inflammatory Activity : In a study assessing various pyridine derivatives, 3-Iodo-2-(oxetan-3-yloxy)-pyridine demonstrated significant inhibition of COX-1 and COX-2 enzymes. The IC values were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent against inflammatory conditions .

- In Vivo Studies : Animal models have shown that this compound can reduce edema induced by carrageenan, suggesting its efficacy in reducing inflammation through both direct enzymatic inhibition and modulation of inflammatory pathways .

Table 2: Biological Activity Data

| Activity | IC (μM) | Reference |

|---|---|---|

| COX-1 Inhibition | 19.45 ± 0.07 | |

| COX-2 Inhibition | 23.8 ± 0.20 | |

| Anti-inflammatory (in vivo) | ED = 9.17 μM |

Structure-Activity Relationship (SAR)

Research indicates that substituents on the pyridine ring significantly influence the biological activity of compounds like 3-Iodo-2-(oxetan-3-yloxy)-pyridine. The presence of electron-withdrawing groups enhances the inhibitory effects on COX enzymes, while modifications in the oxetane structure may alter pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.